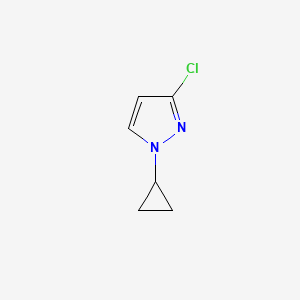
2-Oxo-2-(phenylamino)ethyl 3-methylthiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Oxo-2-(phenylamino)ethyl 3-methylthiophene-2-carboxylate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the thiophene family of compounds and has been found to have unique biochemical and physiological effects.
Scientific Research Applications
Organic Synthesis and Chemical Properties
Synthesis of Phenylalkyloxiranecarboxylic Acid Derivatives
A study explored the synthesis of new phenylalkyloxiranecarboxylic acids, highlighting the potential of these compounds in lowering blood glucose levels in rats. The study demonstrates the relevance of structural modifications on the phenyl ring and chain length to achieve favorable activities, indicating the versatility of related compounds like 2-Oxo-2-(phenylamino)ethyl 3-methylthiophene-2-carboxylate in medicinal chemistry (Eistetter & Wolf, 1982).
Novel Synthesis Approaches
Improved synthesis methods for 2-oxo acids were reported, applying these methods to related compounds. This highlights the compound's role in understanding enzyme inhibition mechanisms and substrate turnover, which can be crucial in designing new inhibitors for enzymatic reactions (Chiu & Jordan, 1994).
Pharmacological Applications
Local Anesthetic and Antiarrhythmic Agents
Research on cyclopenteno[b]thiophene derivatives, as analogs to carticaine, reveals the potential of similar compounds for local anesthetic and antiarrhythmic applications. These findings suggest that structurally related compounds could possess significant medical applications, underlining the importance of chemical derivatives like 2-Oxo-2-(phenylamino)ethyl 3-methylthiophene-2-carboxylate in developing new therapeutic agents (Al-Obaid et al., 1998).
Material Science Applications
Conjugated Photopolymerisable Liquid Crystals
The study on 3'-methyl-(5,5''-bis[3-ethyl-3-(6-phenyl-hexyloxymethyl)-oxetane])-2,2':5',2''-terthiophene highlights the application of thiophene derivatives in creating photopolymerizable liquid crystals. This research demonstrates the potential of thiophene-based compounds in the development of advanced materials for optoelectronic applications, suggesting a similar scope for 2-Oxo-2-(phenylamino)ethyl 3-methylthiophene-2-carboxylate (McGlashon et al., 2012).
properties
IUPAC Name |
(2-anilino-2-oxoethyl) 3-methylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3S/c1-10-7-8-19-13(10)14(17)18-9-12(16)15-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUAXBSHRMHTTBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)OCC(=O)NC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxo-2-(phenylamino)ethyl 3-methylthiophene-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-chlorophenyl)-5-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)isoxazole-4-carboxamide](/img/structure/B2415958.png)
![2-((6-Ethylthieno[2,3-d]pyrimidin-4-yl)thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B2415961.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3R,4R)-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-1-methylpyrrole-2-carboxylic acid](/img/structure/B2415963.png)

![2-Oxaspiro[3.3]heptan-5-OL](/img/structure/B2415966.png)
![N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]-2-(trifluoromethyl)benzamide](/img/structure/B2415967.png)



![2-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]butanoic acid](/img/structure/B2415972.png)
![2-(3-fluorobenzyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2415975.png)
![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2415978.png)

